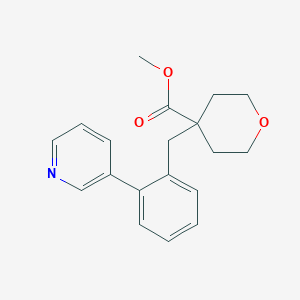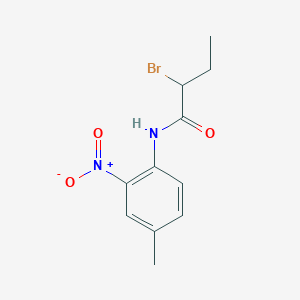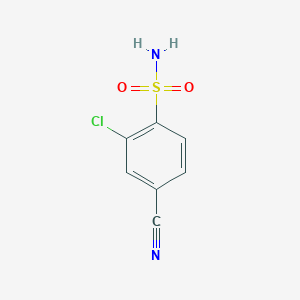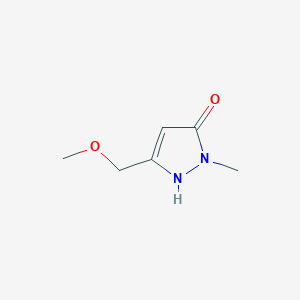
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Vue d'ensemble
Description
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is a synthetic molecule that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological studies. It has been used as a model compound for studying the mechanisms of action of various drugs, as well as for exploring the effects of different drugs on biological systems.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is involved in various synthesis reactions. For instance, Agekyan and Mkryan (2015) demonstrated its use in the synthesis of p-aminobenzoic acid diamides, which are significant in pharmaceutical research (Agekyan & Mkryan, 2015).
- Galadzhun, Kulmaczewski, and Halcrow (2019) synthesized phenyl ester and benzyl ester derivatives from pyridine carboxylic acid, noting their potential in understanding spin states of iron(II) complexes, which is crucial in material science (Galadzhun et al., 2019).
- Tzimopoulos et al. (2010) focused on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, highlighting their structural peculiarities and photophysical properties, relevant in inorganic and coordination chemistry (Tzimopoulos et al., 2010).
Pharmaceutical and Medicinal Chemistry
- The compound is integral in the development of intermediates for pharmaceuticals. Wang et al. (2017) discussed its role in the synthesis of apixaban, an anticoagulant (Wang et al., 2017).
- In the context of medicinal chemistry, Shen et al. (2012) synthesized pyrazole derivatives using a similar compound, noting its structural importance in developing new pharmaceutical agents (Shen et al., 2012).
Chemical and Structural Properties
- Mekheimer et al. (1997) explored the reactions of similar compounds to produce pyranopyridines, which have applications in the development of new organic compounds with unique properties (Mekheimer et al., 1997).
- Shiina et al. (2012) studied the kinetic resolution of secondary benzylic alcohols, using pyridine-carboxylic anhydride, which sheds light on new methods for synthesizing chiral esters (Shiina et al., 2012).
Propriétés
IUPAC Name |
methyl 4-[(2-pyridin-3-ylphenyl)methyl]oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18(21)19(8-11-23-12-9-19)13-15-5-2-3-7-17(15)16-6-4-10-20-14-16/h2-7,10,14H,8-9,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNKZAOSTGFTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CC2=CC=CC=C2C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)



![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)

![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)


amine](/img/structure/B1400983.png)
